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molecular formula C11H12O2 B1283195 1-o-Tolylbutane-1,3-dione CAS No. 56290-54-1

1-o-Tolylbutane-1,3-dione

Cat. No. B1283195
M. Wt: 176.21 g/mol
InChI Key: NMAFBIMJKFWSCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03937737

Procedure details

In the reaction of diketene with aromatic compounds that are solid at room temperature, for example acenaphthene, pyrene, or 2,6-dimethoxynaphthalene, solvents have to be added which do not react with diketene. The aforesaid literature references do not contain any description of corresponding experiments. In proper experiments with 1,2-dichloroethane it has been found that with acenaphthene the yield is drastically reduced and resinifications do occur and that the aluminum chloride-butanedione complexes with pyrene have a high stability. If, however, the diketene is transformed into acetoacetyl fluoride which is then reacted with toluene in the presence of aluminum chloride in chloroform, a yield of 6.5 % only of 1-tolyl-butane-1,3-dione is obtained, calculated on the diketene (cf. G. A. Olah and S. J. Kuhn, J.Org. Chem. 26, page 225 (1961)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acetoacetyl fluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aromatic compounds
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
aluminum chloride butanedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
C=C1OC(=O)C1.C1C2=[C:18]3[C:13](=CC=C2)[CH:12]=[CH:11][CH:10]=[C:9]3[CH2:8]1.C1C2C3=C4C(=CC=2)C=CC=C4C=CC3=CC=1.COC1C=CC2C(=CC=C(OC)C=2)C=1.[Cl-].[Al+3].[Cl-].[Cl-].CC(=O)C(=O)C.[C:59](F)(=[O:64])[CH2:60][C:61]([CH3:63])=[O:62].[Cl-].[Al+3].[Cl-].[Cl-]>C(Cl)(Cl)Cl.C1(C)C=CC=CC=1.ClCCCl>[C:9]1([CH3:8])[CH:18]=[CH:13][CH:12]=[CH:11][C:10]=1[C:59](=[O:64])[CH2:60][C:61](=[O:62])[CH3:63] |f:4.5.6.7.8,10.11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1CC(=O)O1
Step Two
Name
acetoacetyl fluoride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1CC(=O)O1
Name
aromatic compounds
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC2=CC=CC3=CC=CC1=C23
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C=CC3=CC=CC4=CC=C1C2=C34
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC2=CC=C(C=C2C=C1)OC
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1CC(=O)O1
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC2=CC=CC3=CC=CC1=C23
Step Eleven
Name
aluminum chloride butanedione
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-].CC(C(C)=O)=O
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C=CC3=CC=CC4=CC=C1C2=C34

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
ADDITION
Type
ADDITION
Details
to be added which

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C=CC=C1)C(CC(C)=O)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 6.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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